molecular formula C9H18O3 B091084 2-Hydroxynonanoic acid CAS No. 15896-36-3

2-Hydroxynonanoic acid

Cat. No.: B091084
CAS No.: 15896-36-3
M. Wt: 174.24 g/mol
InChI Key: BTJFTHOOADNOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxynonanoic acid is a monohydroxy fatty acid that is nonanoic acid with a hydroxy group substituted at position C-2. It has a role as a metabolite. It is a 2-hydroxy fatty acid and a medium-chain fatty acid. It derives from a nonanoic acid.

Scientific Research Applications

  • Biocatalytic Production : 2-Hydroxynonanoic acid is utilized in the production of ω-hydroxynonanoic acid and α,ω-nonanedioic acid from olive oil, using a constructed biocatalytic system. This system increases productivity by reducing the solubility of the acids, thus enhancing their concentration significantly (Kang, Kim, Park, & Oh, 2020).

  • Synthesis of Polylactones : Another application is in the production of 9-hydroxynonanoic acid from methyl oleate, which can then be converted into lactone monomers. These monomers are used in synthesizing biodegradable polylactones, demonstrating an important step towards eco-friendly materials (Liu, Kong, Wan, & Narine, 2008).

  • Combined Biocatalytic and Chemical Transformations : The synthesis of 9-hydroxynonanoic acid from oleic acid is achieved through a combination of biocatalytic and chemical transformations. This method utilizes various enzymes and chemical processes to achieve high yields of the desired product (Koppireddi et al., 2016).

  • Cosmetic and Therapeutic Applications : Hydroxy acids, including this compound, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. They are key in treatments targeting photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser, Coelho, & Hearing, 2010).

  • Environmental Markers of Endotoxin : 3-Hydroxy acids, closely related to this compound, are used as chemical markers of endotoxin in environmental samples. This approach provides a means to estimate the total amount of endotoxin present, which is crucial in environmental and occupational health studies (Uhlig et al., 2016).

Properties

IUPAC Name

2-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJFTHOOADNOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415244
Record name 2-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70215-04-2
Record name 2-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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